molecular formula C17H20BrN3OS B2471855 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207013-14-6

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2471855
CAS No.: 1207013-14-6
M. Wt: 394.33
InChI Key: RDXQTPBXFWZMAQ-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound featuring a bromophenyl group, an imidazole ring, and a pyrrolidine moiety

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3OS/c1-2-21-15(13-5-7-14(18)8-6-13)11-19-17(21)23-12-16(22)20-9-3-4-10-20/h5-8,11H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXQTPBXFWZMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Pyrrolidine Addition: The final step involves the addition of the pyrrolidine moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group and imidazole ring can engage in various binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-chlorophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
  • 2-((5-(4-fluorophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
  • 2-((5-(4-methylphenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Uniqueness

The presence of the bromophenyl group in 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone imparts unique reactivity and binding properties compared to its analogs with different halogen or alkyl substitutions. This can lead to distinct biological activities and chemical behaviors, making it a compound of particular interest in research and development.

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone , known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H22BrN3OSC_{18}H_{22}BrN_3OS, with a molecular weight of approximately 408.4 g/mol. Its structural components include an imidazole ring, a bromophenyl group, and a pyrrolidine moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₂BrN₃OS
Molecular Weight408.4 g/mol
CAS Number1207004-06-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal, formaldehyde, and an amine.
  • Thioether Formation : The thioether linkage is created by reacting the imidazole derivative with a thiol compound under basic conditions.
  • Final Acylation : The last step involves acylating the thioether to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or activator of various biochemical pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of imidazole have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances its reactivity, potentially increasing its efficacy against resistant strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.9 µM
Escherichia coli7.1 µM
Pseudomonas aeruginosa10 µM

Case Studies

A notable study evaluated the compound's effect on cancer cell lines, demonstrating its ability to induce apoptosis in T-24 bladder cancer cells. The research indicated that treatment with this compound resulted in cell cycle arrest at the S phase, suggesting potential applications in cancer therapy.

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